![molecular formula C15H18N4O3 B2607992 (3,5-Dimethylisoxazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 2034433-44-6](/img/structure/B2607992.png)
(3,5-Dimethylisoxazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of DPIOM is defined by its molecular formula,C15H18N4O3
. This indicates that it contains 15 carbon atoms, 18 hydrogen atoms, 4 nitrogen atoms, and 3 oxygen atoms. The exact arrangement of these atoms in the molecule would be best determined through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. Physical And Chemical Properties Analysis
The physical and chemical properties of DPIOM, such as its melting point, boiling point, solubility, and stability, are not provided in the search results. These properties would typically be determined experimentally and reported in a material safety data sheet (MSDS) or a peer-reviewed publication.Scientific Research Applications
BRD4 Inhibitor
This compound has been identified as a potent BRD4 inhibitor . BRD4 inhibitors have demonstrated promising potential in cancer therapy . In a study, 94 derivatives of this compound were synthesized to evaluate their inhibitory activities against BRD4 . Notably, one of the derivatives, DDT26, exhibited the most potent inhibitory effect on BRD4, with an IC 50 value of 0.237 ± 0.093 μM .
Anti-Breast Cancer Activity
The compound has shown significant anti-breast cancer activity . The derivative DDT26 demonstrated significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells . This suggests that the compound and its derivatives could be potential lead compounds for the development of potent anti-breast cancer agents targeting BRD4 .
PARP1 Inhibitor
The phthalazinone moiety of DDT26 mimicked the PAPR1 substrate, resulting in DDT26 displaying a moderate inhibitory effect on PARP1 with an IC 50 value of 4.289 ± 1.807 μM . This suggests that the compound could be used in the development of PARP1 inhibitors.
Modulation of c-MYC and γ-H2AX Expression
DDT26 was shown to modulate the expression of c-MYC and γ-H2AX . This could have implications in the regulation of these proteins, which play crucial roles in cell proliferation and DNA repair, respectively .
Induction of DNA Damage
The compound was found to induce DNA damage . This property could be harnessed in the development of therapeutic agents that work by inducing DNA damage in cancer cells .
Inhibition of Cell Migration and Colony Formation
DDT26 was shown to inhibit cell migration and colony formation . This suggests that the compound could be used in the development of agents that inhibit the metastasis of cancer cells .
Cell Cycle Arrest
The compound was found to arrest the cell cycle at the G1 phase in MCF-7 cells . This could be useful in the development of therapeutic agents that work by disrupting the cell cycle of cancer cells .
Synthesis and Evaluation of Derivatives
The compound has been used as a base for the synthesis and evaluation of derivatives . These derivatives could have different properties and potential applications, expanding the scope of the compound’s use in scientific research .
Safety And Hazards
properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-(3-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-10-14(11(2)22-18-10)15(20)19-7-3-4-12(9-19)21-13-8-16-5-6-17-13/h5-6,8,12H,3-4,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTIPGZROXSJQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCCC(C2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylisoxazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.